molecular formula C16H18N4O3 B4239472 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B4239472
M. Wt: 314.34 g/mol
InChI Key: DOEWLZAKBKVKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a methylxanthine derivative that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been widely studied for its effects on various physiological systems, including the respiratory, cardiovascular, and nervous systems.

Mechanism of Action

Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This results in relaxation of the smooth muscles of the airways, as well as anti-inflammatory effects.
Biochemical and Physiological Effects:
In addition to its effects on the respiratory system, 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of other biochemical and physiological effects. It can increase heart rate and cardiac output, as well as stimulate the central nervous system. Theophylline has also been shown to have antioxidant effects, which can help protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is that it is a well-established drug with a known mechanism of action. This makes it a useful tool for studying the effects of cAMP and cGMP on various physiological systems. However, 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione also has limitations, including its narrow therapeutic window and potential for toxicity at high doses.

Future Directions

There are many potential future directions for research on 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations that can improve its efficacy and reduce its side effects. Another area of research is the use of 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione in combination with other drugs to treat respiratory diseases. Additionally, there is ongoing research into the use of 7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione for the treatment of other conditions, such as heart failure and neurodegenerative diseases.

Scientific Research Applications

Theophylline has been extensively studied for its effects on the respiratory system, particularly in the treatment of asthma and COPD. It works by relaxing the smooth muscles of the airways, which allows for easier breathing. Theophylline has also been shown to have anti-inflammatory effects, which can help reduce airway inflammation and improve lung function.

properties

IUPAC Name

7-ethyl-1,3-dimethyl-8-(2-methylphenoxy)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-5-20-12-13(18(3)16(22)19(4)14(12)21)17-15(20)23-11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWLZAKBKVKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1OC3=CC=CC=C3C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

7-Ethyl-1,3-dimethyl-8-o-tolyloxy-3,7-dihydro-purine-2,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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